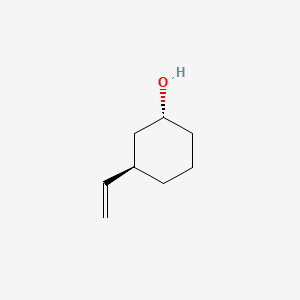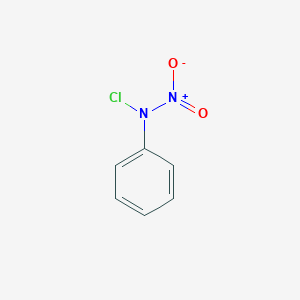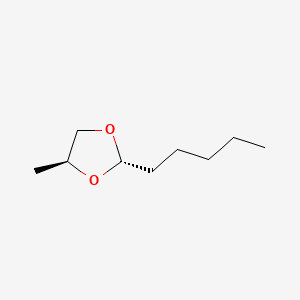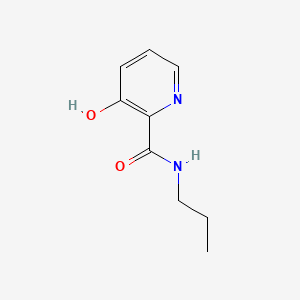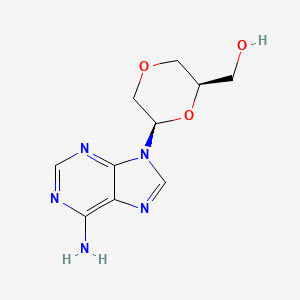![molecular formula C34H70N4O2 B12663241 N,N'-[Ethylenebis(iminoethylene)]bismyristamide CAS No. 93918-50-4](/img/structure/B12663241.png)
N,N'-[Ethylenebis(iminoethylene)]bismyristamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Ethylenebis(iminoethylene)]bismyristamide is a synthetic organic compound with the molecular formula C34H70N4O2 and a molecular weight of 566.90 g/mol. It is characterized by its long aliphatic chains and amide functional groups, making it a versatile compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide typically involves the reaction of ethylenediamine with myristic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[Ethylenebis(iminoethylene)]bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: N-alkylated amides
Aplicaciones Científicas De Investigación
N,N’-[Ethylenebis(iminoethylene)]bismyristamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mecanismo De Acción
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide involves its interaction with lipid membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of hydrophobic drugs by increasing membrane permeability.
Comparación Con Compuestos Similares
N,N’-[Ethylenebis(iminoethylene)]bisstearamide: Similar structure but with stearic acid chains instead of myristic acid.
N,N’-[Ethylenebis(iminoethylene)]bislauramide: Contains lauric acid chains, making it shorter and less hydrophobic.
Uniqueness: N,N’-[Ethylenebis(iminoethylene)]bismyristamide is unique due to its specific chain length and hydrophobicity, which provide optimal balance for applications in surfactants and emulsifiers. Its ability to integrate into lipid membranes also makes it particularly valuable in biological and medical research.
Propiedades
Número CAS |
93918-50-4 |
|---|---|
Fórmula molecular |
C34H70N4O2 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40) |
Clave InChI |
CJGHEDCNEYQSAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






